1,4-Diiodotetrafluorobenzene

Catalog No.
S569096
CAS No.
392-57-4
M.F
C6F4I2
M. Wt
401.87 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diiodotetrafluorobenzene

CAS Number

392-57-4

Product Name

1,4-Diiodotetrafluorobenzene

IUPAC Name

1,2,4,5-tetrafluoro-3,6-diiodobenzene

Molecular Formula

C6F4I2

Molecular Weight

401.87 g/mol

InChI

InChI=1S/C6F4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

VIXRAZODEODOJF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1I)F)F)I)F)F

Synonyms

1,4-diiodotetrafluorobenzene

Canonical SMILES

C1(=C(C(=C(C(=C1I)F)F)I)F)F

Enhanced Luminescence of Single-Benzene Fluorescent Molecules

Scientific Field: Photoluminescence and Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the field of photoluminescence and crystal engineering to enhance the luminescence of single-benzene fluorescent molecules. This is particularly useful for red-emissive molecules, which often suffer from an aggregation-induced quenching effect under solid-state conditions .

Results or Outcomes: The use of 1,4-Diiodotetrafluorobenzene in this application results in enhanced emission. Both cocrystals exhibit red shifts relative to DMCAT form II (10 nm and 16 nm) and significantly increased quantum yields (approximately 3 and 5 times) .

Preparation of Phosphorescent Cocrystal with Polycyclic Aromatic Hydrocarbons

Scientific Field: Phosphorescence and Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a halogen bonding donor during the preparation of phosphorescent cocrystals with polycyclic aromatic hydrocarbons .

Cocrystallization of Halopyridinium Salts

Scientific Field: Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a ditopic perfluorinated iodobenzene for the cocrystallization of halopyridinium salts .

Preparation of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole

Scientific Field: Organic Synthesis

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the synthesis of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole .

Synthesis of 2,3,5,6-Tetrafluoro-1,4-diiodobenzene

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the synthesis of 2,3,5,6-tetrafluoro-1,4-diiodobenzene .

Preparation of Halogen Bonded Cocrystals

Scientific Field: Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a halogen bonding donor during the preparation of halogen bonded cocrystals .

1,4-Diiodotetrafluorobenzene is an aromatic compound characterized by the presence of two iodine atoms and four fluorine atoms attached to a benzene ring. Its molecular formula is C6H2F4I2, and it features a symmetrical structure where the iodine atoms are positioned at the 1 and 4 positions of the benzene ring, while the fluorine atoms occupy the 2, 3, 5, and 6 positions. This unique arrangement contributes to its distinct chemical properties, particularly in halogen bonding and supramolecular chemistry. The compound is known for its ability to participate in various interactions due to the electronegative nature of both iodine and fluorine atoms, making it a significant subject of study in materials science and organic chemistry .

DITFB itself is not known to have a specific biological mechanism of action. However, the presence of the fluorine atoms can influence the properties of the final molecules synthesized using DITFB as a building block. Fluorination can enhance lipophilicity (fat solubility) and improve metabolic stability of the resulting compounds [].

Primarily through halogen bonding. It can form co-crystals with various Lewis bases, such as nitrogen-containing compounds and aromatic hydrocarbons. These interactions often lead to the formation of complex supramolecular architectures, including discrete assemblies and extended networks .

The compound also participates in reactions involving halogen bonds where one of its iodine atoms can interact with nitrogen or other electron-rich sites in different molecules. For instance, co-crystallization with aminopyridines results in strong C–I⋯N halogen bonds that facilitate the formation of stable crystal structures . Furthermore, studies have shown that 1,4-diiodotetrafluorobenzene can act as a heavy-atom perturber, enhancing phosphorescence in certain co-crystals by promoting efficient spin-orbit coupling .

Several methods exist for synthesizing 1,4-diiodotetrafluorobenzene:

  • Electrophilic Aromatic Substitution: This method involves the introduction of iodine and fluorine substituents onto a benzene ring through electrophilic aromatic substitution reactions.
  • Halogen Exchange Reactions: Fluorinated precursors can undergo halogen exchange to yield 1,4-diiodotetrafluorobenzene.
  • Reactions with Iodine Sources: Direct reactions with iodine sources in the presence of fluorinated solvents can facilitate the synthesis of this compound.

These methods allow for the controlled introduction of halogen substituents while maintaining the integrity of the aromatic system .

1,4-Diiodotetrafluorobenzene has several applications:

  • Supramolecular Chemistry: It serves as a building block for creating complex supramolecular structures through halogen bonding.
  • Phosphorescent Materials: The compound is utilized in developing phosphorescent materials due to its ability to enhance emission properties when co-crystallized with specific organic molecules .
  • Organic Electronics: Its unique electronic properties make it a candidate for applications in organic semiconductors and optoelectronic devices.

Interaction studies involving 1,4-diiodotetrafluorobenzene focus on its ability to form halogen bonds with various acceptors. Research has demonstrated that it can co-crystallize with a range of compounds such as pyridines and amides, leading to diverse supramolecular architectures. The strength and nature of these interactions are influenced by factors such as molecular geometry and electronic properties of both donor and acceptor molecules .

Notable Interactions

  • C–I⋯N Halogen Bonds: Observed with nitrogen-containing compounds.
  • C–I⋯π Interactions: Notable in co-crystals involving aromatic systems.

1,4-Diiodotetrafluorobenzene shares similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
1,3-DiiodotetrafluorobenzeneSymmetrical diiodo compoundDifferent positioning of iodine atoms affects reactivity.
1,4-DibromotetrafluorobenzeneSymmetrical dibromo compoundBromine's lower electronegativity compared to iodine influences bonding characteristics.
TetrafluorobenzeneFully fluorinated benzeneLacks halogen bonding capabilities due to absence of heavier halogens like iodine.

The unique combination of two iodine atoms and four fluorine atoms in 1,4-diiodotetrafluorobenzene enhances its halogen bonding capabilities compared to similar compounds. This allows it to participate effectively in supramolecular chemistry and materials science applications .

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

392-57-4

Wikipedia

1,2,4,5-Tetrafluoro-3,6-diiodobenzene

Dates

Modify: 2023-08-15
Meazza et al. Halogen-bonding-triggered supramolecular gel formation. Nature Chemistry, doi: 10.1038/nchem.1496, published online 11 November 2012 http://www.nature.com/nchem

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